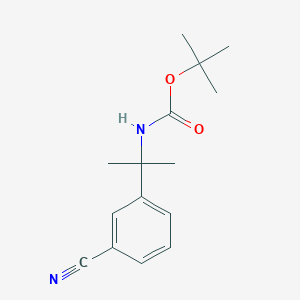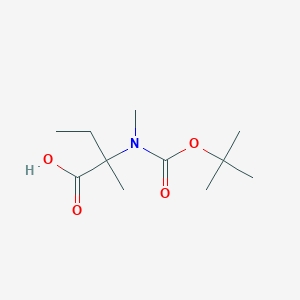amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)
Sodium3-{[(tert-butoxy)carbonyl](methyl)amino}-2,2-difluoropropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate is a chemical compound with the molecular formula C9H15F2NO4Na. It is commonly used in organic synthesis and research due to its unique properties and reactivity. This compound is often utilized in the preparation of various derivatives and intermediates in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate typically involves the reaction of tert-butoxycarbonyl (Boc)-protected amino acids with sodium hydroxide. The reaction conditions often include the use of solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature, and the product is obtained in high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified and packaged for distribution.
化学反应分析
Types of Reactions
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; room temperature.
Reduction: Lithium aluminum hydride; room temperature to reflux.
Substitution: Various nucleophiles; room temperature to elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate involves its reactivity with various molecular targets. The tert-butoxycarbonyl group can be selectively removed under mild conditions, revealing the active amino group. This allows the compound to participate in further chemical reactions, such as peptide coupling and amide formation .
相似化合物的比较
Similar Compounds
- Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate
- Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate
- Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate
Uniqueness
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate is unique due to its combination of the tert-butoxycarbonyl protecting group and the difluoropropanoate moiety. This combination imparts specific reactivity and stability, making it a valuable compound in various chemical and biological applications .
属性
分子式 |
C9H14F2NNaO4 |
|---|---|
分子量 |
261.20 g/mol |
IUPAC 名称 |
sodium;2,2-difluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C9H15F2NO4.Na/c1-8(2,3)16-7(15)12(4)5-9(10,11)6(13)14;/h5H2,1-4H3,(H,13,14);/q;+1/p-1 |
InChI 键 |
NULVGHLXKVJQQO-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)OC(=O)N(C)CC(C(=O)[O-])(F)F.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


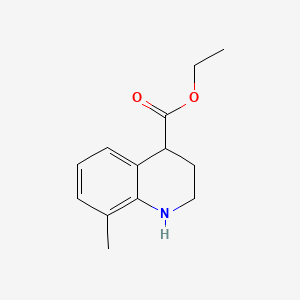
![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one](/img/structure/B13515350.png)
![methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13515353.png)
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13515356.png)
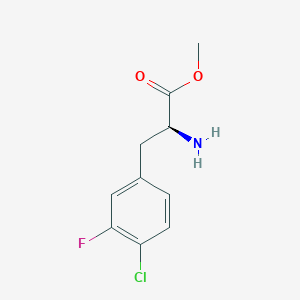
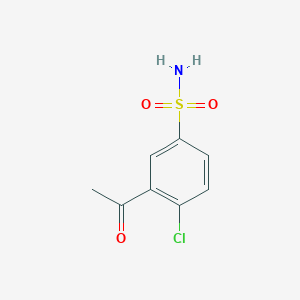
![2,7-Diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B13515374.png)
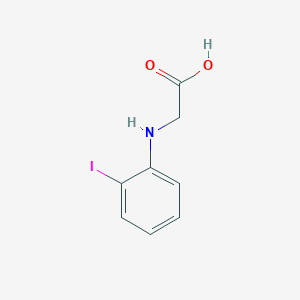
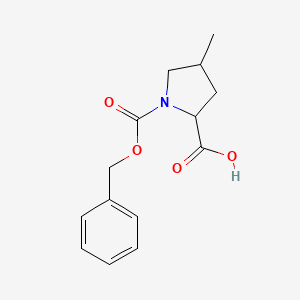
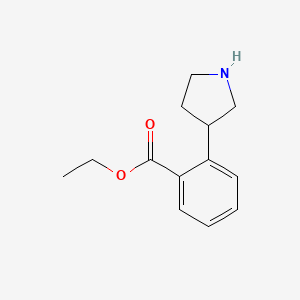
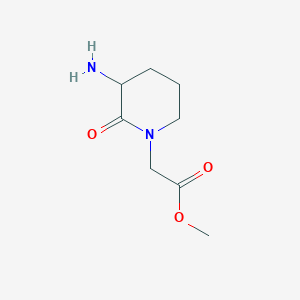
![methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride](/img/structure/B13515412.png)
